p-Methylbenzylidene-(4-methoxyphenyl)-amine
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Overview
Description
p-Methylbenzylidene-(4-methoxyphenyl)-amine: is an organic compound characterized by the presence of a benzylidene group substituted with a methyl group at the para position and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Methylbenzylidene-(4-methoxyphenyl)-amine typically involves the condensation reaction between p-methylbenzaldehyde and 4-methoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Methylbenzylidene-(4-methoxyphenyl)-amine can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.
Major Products Formed:
- Oxidized derivatives such as quinones.
- Reduced products like amines.
- Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: p-Methylbenzylidene-(4-methoxyphenyl)-amine is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and materials.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural properties may be beneficial.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which p-Methylbenzylidene-(4-methoxyphenyl)-amine exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism of action can vary depending on the specific application and context.
Comparison with Similar Compounds
p-Methoxybenzylidene-(4-methylphenyl)-amine: Similar structure but with reversed positions of the methoxy and methyl groups.
p-Methylbenzylidene-(4-hydroxyphenyl)-amine: Similar structure but with a hydroxy group instead of a methoxy group.
p-Methylbenzylidene-(4-chlorophenyl)-amine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: p-Methylbenzylidene-(4-methoxyphenyl)-amine is unique due to the specific positioning of the methoxy and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to its similar compounds.
Properties
CAS No. |
30669-07-9 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C15H15NO/c1-12-3-5-13(6-4-12)11-16-14-7-9-15(17-2)10-8-14/h3-11H,1-2H3 |
InChI Key |
UFPMTVFOMMJDMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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